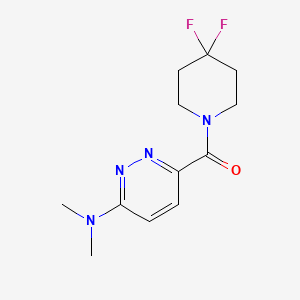

6-(4,4-difluoropiperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4,4-difluoropiperidine-1-carbonyl chloride . This compound is a liquid at room temperature and has a molecular weight of 183.59 .

Physical and Chemical Properties Analysis

The related compound 4,4-difluoropiperidine-1-carbonyl chloride is a liquid at room temperature .Applications De Recherche Scientifique

Polysubstituted Pyridazinones Synthesis

Polysubstituted pyridazinones are synthesized through sequential nucleophilic substitution reactions, with compounds like 4,5,6-trifluoropyridazin-3(2H)-one serving as scaffolds. This methodology allows the creation of diverse polyfunctional systems that could be instrumental in drug discovery. Such reactions demonstrate the versatility of pyridazinone rings in generating compounds with potential pharmaceutical applications (Pattison et al., 2009).

Fluorescence Enhancement

The modification of stilbenes by N-phenyl substitutions, such as in the case of 4-aminostilbenes, leads to enhanced fluorescence properties. This "amino conjugation effect" indicates the potential of such chemical modifications in developing new fluorescent materials for bioimaging or sensing applications (Yang, Chiou, & Liau, 2002).

Iron-catalyzed Reactions in Organic Synthesis

Iron(III) halide-promoted reactions, including aza-Prins cyclization, highlight the role of iron catalysis in constructing complex organic structures. This has implications for synthesizing pharmaceutically relevant compounds, showcasing iron's utility in green chemistry and drug development processes (Bolm, Legros, Le Paih, & Zani, 2004).

Microwave-assisted Condensation Reactions

Microwave-assisted reactions, such as the condensation of 2-aryl hydrazonopropanals, demonstrate the efficiency of modern synthetic techniques in creating complex molecules, which could be valuable in medicinal chemistry and drug design (Al‐Zaydi & Borik, 2007).

Aminocarbonylation with Dimethylformamide

The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylation highlights innovative approaches to carbonylation reactions, critical for synthesizing amide bonds prevalent in pharmaceuticals (Wan, Alterman, Larhed, & Hallberg, 2002).

Biomimetic Synthesis

Biomimetic synthesis strategies, such as those used for creating coelenterazine analogs, mimic biological processes to develop compounds that can be used in bioassays, drug discovery, or as biological probes (Devillers, Arrault, Olive, & Marchand‐Brynaert, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit theRET kinase , which plays a crucial role in cell growth and differentiation.

Mode of Action

It is likely that it interacts with its target protein (possibly ret kinase) and inhibits its function, leading to changes in cellular processes .

Pharmacokinetics

A compound with a similar structure was found to have a moderate percentage of plasma protein binding in vitro (886%), good plasma stability, and solubility . After oral administration, the bioavailability of the similar compound was 44.22% .

Propriétés

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[6-(dimethylamino)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N4O/c1-17(2)10-4-3-9(15-16-10)11(19)18-7-5-12(13,14)6-8-18/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVPMUJFKQTMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2872404.png)

![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2872412.png)

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)

![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2872417.png)